Cas no 1801906-08-0 (5-Bromo-4-ethyl-3-nitropyridin-2-amine)

5-Bromo-4-ethyl-3-nitropyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-4-ethyl-3-nitropyridin-2-amine
- BrC=1C(=C(C(=NC1)N)[N+](=O)[O-])CC
- 5-Bromo-4-ethyl-3-nitropyridin-2-amine
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- MDL: MFCD31557843
- Inchi: 1S/C7H8BrN3O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3,(H2,9,10)
- InChI Key: BODGSAKNSPPOHD-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1CC)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 244.97999 g/mol
- Monoisotopic Mass: 244.97999 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 246.06
- XLogP3: 2.4
- Topological Polar Surface Area: 84.7
5-Bromo-4-ethyl-3-nitropyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 181784-5g |
5-Bromo-4-ethyl-3-nitropyridin-2-amine, 95% |
1801906-08-0 | 95% | 5g |
$1816.00 | 2023-09-07 |
5-Bromo-4-ethyl-3-nitropyridin-2-amine Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 5-Bromo-4-ethyl-3-nitropyridin-2-amine
Introduction to 5-Bromo-4-ethyl-3-nitropyridin-2-amine (CAS No. 1801906-08-0)
5-Bromo-4-ethyl-3-nitropyridin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1801906-08-0, is a significant intermediate in the realm of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities and synthetic potential. The presence of multiple functional groups—specifically a bromine atom at the 5-position, an ethyl group at the 4-position, and a nitro group at the 3-position—enhances its reactivity, making it a valuable building block for further chemical modifications.
The synthesis and application of 5-Bromo-4-ethyl-3-nitropyridin-2-amine have been extensively explored in recent years, particularly in the development of novel therapeutic agents. The pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting various diseases, including cancer, infectious disorders, and neurological conditions. The bromine substituent, in particular, provides a convenient handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
Recent advancements in drug discovery have highlighted the importance of nitropyridine derivatives. The nitro group not only serves as a versatile synthetic intermediate but also contributes to the pharmacological properties of the final compounds. For instance, nitroaromatics have been shown to exhibit potent antimicrobial and anti-inflammatory effects. In the case of 5-Bromo-4-ethyl-3-nitropyridin-2-amine, the combination of these functional groups offers a unique opportunity to develop multifunctional molecules with enhanced efficacy and selectivity.
One of the most compelling aspects of 5-Bromo-4-ethyl-3-nitropyridin-2-amine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromine and nitro groups, researchers can design pyridine-based inhibitors that target specific kinase domains with high precision. For example, studies have demonstrated that derivatives of this compound can inhibit tyrosine kinases, which are overactive in many cancers.
The ethyl group at the 4-position of 5-Bromo-4-ethyl-3-nitropyridin-2-am ine also contributes to its synthetic utility. Ethyl-substituted pyridines are known to enhance solubility and metabolic stability, which are crucial factors in drug development. This feature makes it particularly attractive for designing orally bioavailable compounds that can traverse biological membranes efficiently.
In academic research, 5-Bromo-4-ethyl -3-nitropyridin -2-am ine has been employed as a precursor in the development of novel antiviral agents. The pyridine scaffold is frequently found in nucleoside analogs, which are effective against viruses such as HIV and hepatitis C. By modifying the substituents on the pyridine ring, researchers can fine-tune the interactions between these compounds and viral enzymes, leading to improved therapeutic outcomes.
The agrochemical industry has also benefited from the use of 5-Bromo -4 -ethyl -3-nitropy ridin -2-am ine. Pyridine derivatives are common components of pesticides and herbicides due to their ability to disrupt essential biological processes in pests while maintaining low toxicity to humans. The structural features of this compound make it a promising candidate for developing next-generation agrochemicals that offer higher efficacy with reduced environmental impact.
From a computational chemistry perspective, 5-Bromo -4 -ethyl -3-nitropy ridin -2-am ine has been subjected to extensive molecular modeling studies. These studies aim to elucidate its binding interactions with biological targets at an atomic level. By understanding how this compound interacts with proteins and enzymes, researchers can optimize its structure for better pharmacological activity. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its behavior within biological systems.
The future prospects of 5-Bromo -4 -ethyl -3-nitropy ridin -2-am ine are promising, with ongoing research exploring new synthetic pathways and applications. Innovations in green chemistry have prompted investigations into more sustainable methods for producing this compound without compromising yield or purity. Additionally, collaborations between academia and industry are driving efforts to translate laboratory findings into clinical trials for potential therapeutic uses.
In conclusion,5-Bromo -4 -ethyl -3-nitropy ridin -2-am ine (CAS No. 1801906-08) represents a cornerstone in modern chemical synthesis and drug discovery. Its unique structural features make it an indispensable tool for medicinal chemists seeking to develop innovative treatments for various diseases. As research continues to uncover new applications for this compound,5-Bromo -4 -ethyl -3-nitropy ridin -2-am ine is poised to remain at the forefront of scientific exploration.
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